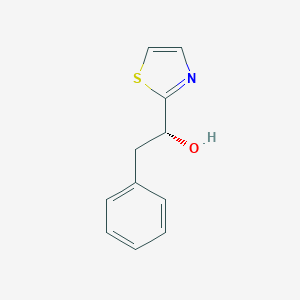

(1R)-2-phenyl-1-(1,3-thiazol-2-yl)ethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(1R)-2-phenyl-1-(1,3-thiazol-2-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NOS/c13-10(11-12-6-7-14-11)8-9-4-2-1-3-5-9/h1-7,10,13H,8H2/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWMNNNUMCSZLOL-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C2=NC=CS2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@H](C2=NC=CS2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1r 2 Phenyl 1 1,3 Thiazol 2 Yl Ethanol and Analogous Chiral Thiazole Alcohols

Asymmetric Synthesis Approaches

Asymmetric synthesis provides direct routes to enantiomerically enriched products, often employing chiral catalysts, auxiliaries, or reagents to control the stereochemical outcome of a reaction.

Chiral Catalyst-Mediated Enantioselective Transformations

The use of chiral catalysts is a powerful strategy for asymmetric synthesis, where a small amount of a chiral catalyst can generate a large quantity of a chiral product. ru.nl These catalysts create a chiral environment that favors the formation of one enantiomer over the other.

For the synthesis of chiral thiazole (B1198619) alcohols, this approach often involves the asymmetric reduction of a prochiral ketone precursor, such as 2-acetyl-1,3-thiazole derivatives. Metal complexes with chiral ligands are commonly employed. For instance, transition-metal-catalyzed asymmetric transfer hydrogenation has proven effective for the reduction of various ketones to chiral alcohols. mdpi.com While direct examples for (1R)-2-phenyl-1-(1,3-thiazol-2-yl)ethanol are specific, the principles are broadly applicable. Catalytic systems based on ruthenium, rhodium, and iridium complexed with chiral diamine or phosphine ligands are known to facilitate the highly enantioselective reduction of C=O bonds. mdpi.com

Another approach involves the catalytic asymmetric addition of organometallic reagents to 2-formylthiazole. The enantioselectivity in such reactions can be governed by chiral ligands that coordinate to the metal, influencing the facial selectivity of the nucleophilic attack on the carbonyl group.

Recent developments have also explored the use of chiral zeolites as asymmetric catalysts. For example, chiral GTM-3 catalysts have been studied for the ring-opening of epoxides, demonstrating how a chiral solid-state material can influence enantioselectivity. nih.gov This suggests potential for developing heterogeneous catalysts for the synthesis of chiral thiazole alcohols.

Chiral Auxiliary-Based Synthetic Strategies

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct a subsequent stereoselective transformation. wikipedia.orgsigmaaldrich.com After the desired chiral center is created, the auxiliary is removed and can often be recovered for reuse. sigmaaldrich.com This method is reliable and has been widely applied in asymmetric synthesis. scielo.org.mx

In the context of synthesizing chiral thiazole alcohols, a chiral auxiliary could be attached to a precursor molecule. For example, an achiral thiazole-containing carboxylic acid could be esterified with a chiral alcohol like 8-phenylmenthol or trans-2-phenyl-1-cyclohexanol. wikipedia.org The resulting diastereomeric ester can then undergo a reaction where the auxiliary's steric hindrance directs the approach of a reagent, for instance, in an alkylation or a reduction step.

Evans' oxazolidinone auxiliaries are a well-known class used for stereoselective aldol reactions, alkylations, and other transformations. scielo.org.mx A strategy for a thiazole alcohol could involve an N-acyl oxazolidinone where the acyl group contains the thiazole moiety. A subsequent diastereoselective aldol reaction with benzaldehyde, followed by cleavage of the auxiliary, would yield the chiral alcohol. Sulfur-based chiral auxiliaries, such as 1,3-thiazolidine-2-thiones, have also gained popularity as they can offer excellent effectiveness in directing stereoselective reactions. scielo.org.mx

Stereoselective Reduction Methods for Carbonyl Precursors

The most direct route to this compound is the stereoselective reduction of the corresponding prochiral ketone, 1-(1,3-thiazol-2-yl)-2-phenylethanone. This transformation can be achieved using biocatalytic or chemocatalytic methods.

Biocatalytic Reduction: Enzymes, particularly alcohol dehydrogenases (ADHs), are highly efficient catalysts for the enantioselective reduction of carbonyl groups. nih.govrsc.org These enzymes, often used as isolated proteins or within whole-cell systems (e.g., baker's yeast, plant tissues), can provide access to chiral alcohols with high enantiomeric excess (ee) and under mild reaction conditions. nih.govnih.gov ADHs from different microbial sources can exhibit opposite stereoselectivity, allowing for the synthesis of either the (R)- or (S)-alcohol. nih.gov For example, ADHs from certain Lactobacillus strains are known to produce (R)-alcohols. nih.gov The process often involves a cofactor regeneration system, which can be achieved by using a sacrificial alcohol like isopropanol. rsc.org

| Catalyst System | Substrate | Product Configuration | Enantiomeric Excess (ee) | Yield | Reference |

| Plant Tissues (e.g., Apple, Carrot) | Acetophenone | (S) or (R) | Up to 98% | Up to 80% | nih.gov |

| Alcohol Dehydrogenase (ADH) | Various Ketones/Ketoesters | (S) or (R) | High | High | nih.gov |

| Zr-Beta zeolite & ADH | Racemic Alcohols | (S) or (R) | ~100% | ~95% (Conversion) | rsc.org |

Chemocatalytic Reduction: Chiral reducing agents or catalytic systems can also be employed. The Corey-Bakshi-Shibata (CBS) reduction, which uses a chiral oxazaborolidine catalyst with borane, is a well-established method for the enantioselective reduction of prochiral ketones. Another approach is the use of lithium aluminum hydride (LAH) or sodium borohydride (NaBH₄) modified with chiral ligands or additives. Furthermore, transition metal-catalyzed asymmetric hydrogenation, as mentioned in section 2.1.1, is a powerful tool for this purpose. More straightforward methods for stereoselective reduction of cyclic ketones to the thermodynamically more stable alcohol have been developed using lithium dispersion with hydrated transition metal salts like FeCl₂·4H₂O or CuCl₂·2H₂O. organic-chemistry.org

Classical and Modern Organic Synthesis Routes to Thiazole Alcohol Frameworks

These routes focus on constructing the core thiazole ring and subsequently adding the necessary functional groups.

Thiazole Ring Formation Reactions (e.g., Hantzsch Condensation)

The Hantzsch thiazole synthesis is a classic and widely used method for constructing the thiazole ring. synarchive.combepls.com It typically involves the condensation reaction between an α-haloketone and a thioamide. synarchive.comchemhelpasap.comyoutube.com

For a precursor to this compound, the synthesis could start with the reaction of a suitable α-haloketone and thioformamide. The Hantzsch synthesis is known for its simplicity and often high yields. chemhelpasap.com Variations of this method exist, including microwave-assisted syntheses which can reduce reaction times and improve yields compared to conventional heating. nih.gov

| Reaction | Reactants | Key Features | Reference |

| Hantzsch Thiazole Synthesis | α-Haloketone, Thioamide | High yielding, simple procedure, forms thiazole ring. | synarchive.comchemhelpasap.com |

| Microwave-Assisted Hantzsch | 2-chloro-ethanones, Thioureas | Shorter reaction times, good to excellent yields. | nih.gov |

| Catalyst-Free Synthesis | Dithiocarbamates, α-halocarbonyls | Uses water as a green solvent. | bepls.com |

| Copper-Catalyzed Condensation | Oximes, Anhydrides, KSCN | Mild reaction conditions, good functional group tolerance. | organic-chemistry.org |

Other modern methods for thiazole synthesis include copper-catalyzed [3+1+1]-type condensations and palladium-catalyzed reactions of vinyl azides with potassium thiocyanate. organic-chemistry.org These newer methods expand the scope and functional group tolerance for creating substituted thiazole rings. bepls.com

Coupling Reactions for Introducing Phenyl and Ethanol (B145695) Moieties

An alternative strategy involves starting with a pre-formed thiazole ring and introducing the phenyl and ethanol groups through coupling reactions. For example, a 2-halothiazole could be a versatile starting material.

The phenyl group can be introduced via a Suzuki-Miyaura cross-coupling reaction, which involves reacting the 2-halothiazole with a phenylboronic acid derivative in the presence of a palladium catalyst. scholaris.ca Similarly, Sonogashira or Stille couplings could be employed.

The 1-hydroxy-2-phenylethyl moiety is more complex to install directly. A plausible route involves a few steps:

Introduction of a two-carbon chain at the 2-position of the thiazole. This could be achieved by reacting 2-lithiothiazole (generated from 2-bromothiazole and an organolithium reagent) with phenylacetaldehyde.

This would yield the racemic alcohol, (±)-2-phenyl-1-(1,3-thiazol-2-yl)ethanol, which would then require resolution to isolate the (1R)-enantiomer.

Alternatively, a 2-formylthiazole could undergo a Grignard reaction with benzylmagnesium bromide to form the desired alcohol, again as a racemic mixture requiring subsequent resolution. The development of direct, palladium-catalyzed arylation of thiazole C-H bonds also offers a route to introduce aryl substituents without prior halogenation of the thiazole ring. organic-chemistry.org

Functional Group Interconversions Leading to the Hydroxyl Group

The most direct and widely employed functional group interconversion (FGI) for the synthesis of this compound is the asymmetric reduction of the corresponding prochiral ketone, 2-phenyl-1-(1,3-thiazol-2-yl)ethanone. This transformation converts a carbonyl group into a hydroxyl group, establishing a new stereocenter. The success of this approach hinges on the use of chiral reducing agents or catalysts that can differentiate between the two enantiotopic faces of the ketone.

Key methodologies include:

Catalytic Asymmetric Transfer Hydrogenation (ATH): This is a powerful technique for the enantioselective reduction of ketones. It typically employs a transition metal catalyst, commonly based on ruthenium (Ru), complexed with a chiral ligand. The hydrogen source is often an isopropanol/base mixture or a formic acid/triethylamine azeotrope. The chiral ligand, such as a tosylated diamine (e.g., TsDPEN), creates a chiral environment around the metal center, directing the hydride transfer to one face of the ketone, thus yielding the alcohol with high enantiomeric excess (ee).

Biocatalytic Reductions: The use of whole-cell biocatalysts or isolated enzymes (alcohol dehydrogenases) offers a green and highly selective alternative. Organisms like Daucus carota (carrot) or specific yeast strains can reduce heteroaryl ketones to their corresponding S-alcohols, often in accordance with Prelog's rule. These enzymatic systems provide the reducing equivalents (NAD(P)H) and the chiral environment necessary for high enantioselectivity, operating under mild, aqueous conditions.

Chiral Borane Reagents (CBS Reduction): The Corey-Bakshi-Shibata (CBS) reduction utilizes oxazaborolidine catalysts to mediate the enantioselective reduction of ketones by borane (BH₃). The catalyst, derived from a chiral amino alcohol, coordinates with both the borane and the ketone's carbonyl oxygen, forcing the hydride delivery to occur stereoselectively via a rigid six-membered transition state.

The precursor ketone, 2-phenyl-1-(1,3-thiazol-2-yl)ethanone, can be synthesized through established methods for thiazole ring formation, such as the Hantzsch synthesis, by reacting phenylthioacetamide with an appropriate α-haloketone, or by the reaction of 2-lithiothiazole with phenylacetaldehyde followed by oxidation.

Optimization of Synthetic Pathways and Process Intensification

Optimizing the synthesis of chiral thiazole alcohols is crucial for their practical application, focusing on maximizing reaction output, ensuring stereochemical fidelity, and exploring novel, more efficient chemical transformations.

Improving the yield and efficiency of the asymmetric reduction of heteroaryl ketones is a multifaceted endeavor. Key parameters that are typically optimized include catalyst loading, temperature, reaction time, and the nature of the hydrogen donor.

In Asymmetric Transfer Hydrogenation (ATH), lowering the catalyst loading (Substrate-to-Catalyst ratio, S/C) is desirable for cost-effectiveness, but a balance must be struck to maintain a high conversion rate within a reasonable timeframe. For instance, studies on analogous aryl heteroaryl ketones show that Ru-TsDPEN catalysts can be effective at S/C ratios of up to 1000:1 or higher.

Reaction kinetics are also temperature-dependent; however, higher temperatures can sometimes negatively impact enantioselectivity. Therefore, optimization often involves finding the lowest possible temperature at which the reaction proceeds to completion efficiently. The choice of hydrogen donor and base in ATH is also critical. While isopropanol with a strong base like KOH is common, the formic acid/triethylamine system can offer milder conditions and sometimes improved selectivity.

Table 1: Representative Data for Yield Optimization in Asymmetric Reduction of Analogous Aryl Heteroaryl Ketones Note: This table presents illustrative data from studies on similar ketone substrates to demonstrate optimization principles.

| Ketone Substrate | Catalyst System | S/C Ratio | H-Donor | Temp (°C) | Time (h) | Conversion (%) | ee (%) |

| 2-Acetylfuran | (R,R)-Ru-TsDPEN | 200:1 | HCOOH:NEt₃ | 28 | 16 | >99 | 97 (R) |

| 2-Acetylthiophene | (R,R)-Ru-TsDPEN | 200:1 | i-PrOH/KOH | 28 | 20 | >99 | 95 (R) |

| Acetophenone | Daucus carota | Whole Cell | Water | 25 | 72 | 47 | 95 (R) |

| 2-Hydroxyacetophenone | RhADH/CpFDH | Enzyme | Formate | 30 | 4 | >99 | >99 (R) |

Achieving high enantioselectivity is the primary goal in the synthesis of chiral molecules like this compound. The stereochemical outcome is dictated by the chiral catalyst or reagent employed.

In the case of Noyori-type Ru(II) catalysts, stereocontrol arises from the well-defined transition state. The mechanism involves the formation of a ruthenium-hydride species. The chiral diamine ligand and the arene ligand on the ruthenium center create a specific steric and electronic environment. The ketone substrate coordinates to the metal in a preferred orientation to minimize steric hindrance, typically with the larger group (phenyl) positioned away from the arene ligand. This arrangement exposes one face of the carbonyl to the hydride, leading to a highly selective reduction. The interplay of CH/π interactions between the substrate's aromatic ring and the catalyst's arene ligand can further stabilize the favored transition state, enhancing enantioselectivity.

When synthesizing analogues with pre-existing stereocenters, diastereoselectivity becomes a critical factor. For example, the reduction of a ketone that is α- or β-substituted with a chiral center requires controlling the formation of the new hydroxyl-bearing stereocenter relative to the existing one. This is often governed by Felkin-Ahn or chelation-controlled models, where the incoming hydride attacks from the least hindered face. The choice of reducing agent and the presence of Lewis acidic additives can significantly influence the diastereomeric ratio (d.r.) by altering the conformational preference of the substrate in the transition state.

Research continues to yield novel reagents and conditions that offer improved selectivity, broader substrate scope, and more sustainable processes for the synthesis of chiral thiazole alcohols.

Emerging Chemical Catalysts:

Advanced Ligand Design: New generations of chiral ligands for transition metals are constantly being developed. For instance, tetradentate diaminodiphosphine (PNNP) ligands have been used to create Ru(II) and Rh(I) complexes that act as excellent catalyst precursors for the ATH of aromatic ketones, achieving up to 97% ee. These ligands create a more rigid and well-defined chiral pocket around the metal, leading to enhanced stereocontrol.

Iron and Cobalt Catalysts: While ruthenium and rhodium are highly effective, their cost and toxicity are drawbacks. The development of catalysts based on more earth-abundant and benign metals like iron and cobalt is a key area of research. Chiral cobalt complexes with PNNP-type ligands have shown promise in the asymmetric hydrogenation of ketones with molecular hydrogen, affording chiral alcohols in high yield and up to 95% ee.

Biocatalytic and Green Chemistry Approaches:

Engineered Enzymes: Beyond using naturally occurring enzymes, modern protein engineering allows for the creation of "designer" alcohol dehydrogenases (ADHs). These enzymes can be tailored through directed evolution to exhibit high activity and selectivity for non-natural substrates, such as complex heteroaryl ketones. They can also be engineered for greater stability in organic solvents or at higher temperatures, facilitating industrial-scale processes.

Plant-Based Reagents: The use of simple plant fragments (e.g., carrot, potato, radish) as off-the-shelf biocatalysts represents a cost-effective and environmentally friendly approach. These systems provide all necessary enzymes and cofactors for the reduction, requiring only water as the solvent and eliminating the need for purified enzymes or external cofactor regeneration systems.

Table 2: Comparison of Novel Reagents for Asymmetric Ketone Reduction Note: This table summarizes features of modern catalysts applicable to the synthesis of chiral thiazole alcohols, with representative performance on analogous substrates.

| Reagent/Catalyst Class | Key Features | Example Substrate | ee (%) |

| Chiral PNNP-Ru(II) Complexes | High efficiency, tetradentate ligand | Acetophenone | 97 |

| Chiral PNNP-Co(II) Complexes | Uses earth-abundant metal (Co) | Various ketones | up to 95 |

| Oxazaborolidines (CBS) | Well-established, predictable stereochemistry | Alkyl aryl ketones | 91-98 |

| Engineered ADHs | High selectivity, tunable for specific substrates | 2-Hydroxyacetophenone | >99 |

| Plant Fragments (D. carota) | Green, low-cost, simple procedure | 2-Acetylbenzofuran | 98 |

Catalytic Applications and Ligand Design Incorporating the 1r 2 Phenyl 1 1,3 Thiazol 2 Yl Ethanol Motif

Chiral Thiazole (B1198619) Ligands in Asymmetric Catalysis

The thiazole ring is a valuable scaffold in medicinal chemistry and has gained considerable attention in the field of asymmetric catalysis. nih.govmdpi.com Its derivatives are integral to the development of chiral ligands that can effectively control the stereochemical outcome of reactions. These ligands can operate through both metal-catalyzed and organocatalytic pathways.

Metal-Catalyzed Asymmetric Transformations (e.g., Henry Reaction)

Chiral thiazole-containing ligands have shown promise in metal-catalyzed asymmetric reactions, where they coordinate to a metal center and create a chiral environment. This chiral complex then preferentially catalyzes the formation of one enantiomer of the product over the other.

A key example of such a transformation is the asymmetric Henry reaction, a carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde. The development of highly enantioselective catalysts for this reaction is crucial for the synthesis of valuable chiral building blocks, including intermediates for pharmaceuticals like linezolid (B1675486) and rivaroxaban. beilstein-journals.org While various chiral ligands have been successfully employed with metal complexes (often copper(II)) for the Henry reaction, the exploration of thiazole-ethanol based ligands like (1R)-2-phenyl-1-(1,3-thiazol-2-yl)ethanol offers a new avenue for catalyst development. beilstein-journals.orgnih.gov The combination of the nitrogen and sulfur atoms in the thiazole ring provides bidentate coordination potential, while the stereogenic alcohol group can participate in directing the stereochemical outcome through hydrogen bonding or steric interactions.

| Catalyst System Component | Reaction Type | Typical Enantiomeric Excess (ee) | Reference |

| Chiral Diamine-Cu(OAc)2 | Henry Reaction | up to 91% | beilstein-journals.orgnih.gov |

| La-Li-BINOL Complex | Nitroaldol Reaction | High | nih.gov |

| Chiral Amino Alcohol | Oxyallyl Cation-Indole Reaction | High | nih.gov |

Organocatalytic Systems Utilizing Thiazole Scaffolds

In addition to metal catalysis, thiazole scaffolds are being incorporated into organocatalysts. These metal-free systems offer advantages in terms of cost, toxicity, and environmental impact. The thiazole moiety can act as a hydrogen bond donor or acceptor, or as a Brønsted base/acid, to activate substrates and control the stereochemistry of the reaction.

The synthesis of novel thiazole derivatives is an active area of research, with methods being developed to create a diversity of structures for catalytic screening. mdpi.comnih.gov For instance, ultrasound-assisted synthesis using biocatalysts like chitosan (B1678972) has been employed to produce thiazole derivatives under green conditions. nih.gov These synthetic strategies can be adapted to produce catalysts based on the this compound framework for various organocatalytic applications.

Influence of Stereochemical Features on Catalytic Performance and Enantioselectivity

The stereochemical features of a chiral ligand are paramount in determining the efficiency and enantioselectivity of a catalytic reaction. In the case of this compound, the absolute configuration at the carbinol center (the carbon bearing the hydroxyl group) is critical.

The (1R) configuration dictates the three-dimensional arrangement of the phenyl group, the hydroxyl group, and the thiazole ring. This specific spatial orientation creates a defined chiral pocket when the molecule acts as a ligand. The enantioselectivity arises from the difference in the energy of the transition states leading to the two possible enantiomeric products. The chiral ligand stabilizes the transition state for the major enantiomer while destabilizing the transition state for the minor one, often through steric hindrance or specific electronic interactions. nih.gov

Studies on other chiral amino alcohols in catalysis have shown that the rigidity of the ligand backbone and the nature of the substituents can significantly impact enantioselectivity. nih.gov For the this compound motif, the phenyl and thiazolyl groups provide steric bulk that can effectively shield one face of the coordinated substrate, while the hydroxyl group can act as a secondary interaction site, further refining the stereochemical control.

| Stereochemical Feature | Influence on Catalysis | Potential Effect |

| (1R)-Configuration | Defines the 3D arrangement of substituents | Creates a specific chiral environment around the catalytic center |

| Phenyl Group | Steric bulk | Shields one face of the substrate, directing the approach of the reagent |

| Thiazole Ring | Coordinating group & Steric bulk | Binds to the catalyst and contributes to the chiral pocket |

| Hydroxyl Group | Hydrogen bonding capability | Can form secondary interactions to stabilize the transition state |

Design and Synthesis of Novel Chiral Catalysts from Thiazole-Ethanol Derivatives

The modular nature of the this compound scaffold lends itself to the design and synthesis of a library of novel chiral catalysts. By systematically modifying the substituents on both the phenyl and thiazole rings, the steric and electronic properties of the resulting ligands can be fine-tuned to optimize their performance in a specific catalytic reaction.

The synthesis of such derivatives can be achieved through various established organic reactions. The core thiazole-ethanol structure can be prepared through the stereoselective reduction of the corresponding ketone or via the addition of a thiazolyl organometallic reagent to a chiral epoxide. Further functionalization can be carried out to introduce desired electronic or steric properties. For example, electron-donating or electron-withdrawing groups can be installed on the phenyl ring to modulate the electronic nature of the catalyst.

Recent synthetic methodologies, including chemo- and stereoselective routes to substituted thiazoles from tertiary alcohols, provide a powerful toolkit for creating a diverse range of these ligands. nih.govacs.orgacs.org The development of efficient synthetic protocols is key to accessing these novel catalysts and exploring their full potential in asymmetric synthesis. elsevierpure.comrsc.org

| Synthetic Strategy | Description | Potential Outcome |

| Modification of the Phenyl Ring | Introduction of various substituents (e.g., alkyl, alkoxy, halo) | Fine-tuning of steric and electronic properties of the ligand |

| Functionalization of the Thiazole Ring | Introduction of substituents at the C4 or C5 position | Altering the coordination properties and steric environment |

| Derivatization of the Hydroxyl Group | Conversion to an ether or ester | Modifying the hydrogen-bonding capability and steric bulk |

Biological and Mechanistic Research on Thiazole Derivatives with Structural Relevance to 1r 2 Phenyl 1 1,3 Thiazol 2 Yl Ethanol

Investigation of Biochemical Mechanisms for Thiazole-Containing Compounds

Thiazole (B1198619) derivatives exert their biological effects through a variety of biochemical mechanisms. These include the inhibition of key enzymes, modulation of critical intracellular signaling pathways, and the induction of cellular processes such as apoptosis and cell cycle arrest. mdpi.comnih.govresearchgate.net

Thiazole-containing compounds have been extensively studied as inhibitors of various enzymes. Research has demonstrated their potential to target enzymes involved in a range of physiological and pathological processes.

A study on 2-amino thiazole derivatives revealed their inhibitory effects on human carbonic anhydrase I and II (hCA I and II) isoenzymes, with IC50 values ranging from 2.661 to 22.712 μM for hCA I and 5.372 to 26.813 μM for hCA II. researchgate.net Notably, 2-Amino-4-(4-chlorophenyl)thiazole was identified as a potent inhibitor of hCA I with a Ki of 0.008±0.001 μM. researchgate.net In the same study, 2-Amino-4-(4-bromophenyl)thiazole showed significant inhibition against hCA II, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) with Ki values of 0.124±0.017 μM, 0.129±0.030 μM, and 0.083±0.041 μM, respectively. researchgate.net

Further investigations into other thiazole derivatives have shown potent inhibitory activity against enzymes such as urease, α-glucosidase, and aldose reductase. researchgate.net For instance, certain pyrazolyl–thiazole derivatives demonstrated good inhibitory action against aldose reductase and α-glycosidase, with one compound exhibiting a Ki value of 7.09 ± 0.19 µM against aldose reductase. researchgate.net Additionally, a series of 2-(cyclohexylamino)thiazol-4(5H)-one derivatives were found to be strong inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), with the most active compound displaying an IC50 of 0.04 µM. mdpi.com

Interactive Data Table: Enzyme Inhibition by Thiazole Derivatives

| Compound Class | Target Enzyme | IC50 / Ki | Reference |

| 2-Amino Thiazole Derivatives | hCA I | IC50: 2.661–22.712 μM | researchgate.net |

| 2-Amino Thiazole Derivatives | hCA II | IC50: 5.372–26.813 μM | researchgate.net |

| 2-Amino-4-(4-chlorophenyl)thiazole | hCA I | Ki: 0.008±0.001 μM | researchgate.net |

| 2-Amino-4-(4-bromophenyl)thiazole | hCA II | Ki: 0.124±0.017 μM | researchgate.net |

| 2-Amino-4-(4-bromophenyl)thiazole | AChE | Ki: 0.129±0.030 μM | researchgate.net |

| 2-Amino-4-(4-bromophenyl)thiazole | BChE | Ki: 0.083±0.041 μM | researchgate.net |

| Pyrazolyl–Thiazole Derivative (3d) | Aldose Reductase | Ki: 7.09 ± 0.19 µM | researchgate.net |

| Thiazolyl Hydrazone Derivative (6c) | Urease | IC50: 18.07 ± 0.11 µM | researchgate.net |

| Thiazolyl Hydrazone Derivative (6g) | Urease | IC50: 13.05 ± 0.2 µM | researchgate.net |

| 2-(cyclohexylamino)thiazol-4(5H)-one (3h) | 11β-HSD1 | IC50: 0.04 µM | mdpi.com |

Thiazole analogs have been shown to modulate various intracellular signaling pathways, contributing to their therapeutic potential. For instance, certain thiazole derivatives have been found to influence the insulin signaling pathway by reducing intracellular PTP1B, which in turn increases the phosphorylation levels of Akt and the insulin receptor β (IRb), leading to enhanced glucose absorption. nih.gov

Furthermore, thiazole-based compounds have been developed as inhibitors of protein kinases, which are crucial components of signaling cascades that regulate cell growth, differentiation, and survival. nih.gov The ability of these analogs to target specific pathways in cancer cells highlights their importance in the development of targeted therapies. nih.gov For example, nitazoxanide, a thiazole-containing molecule, can form hydrogen bonds and electrostatic interactions with the mTOR protein, a key regulator of cell growth and proliferation. mdpi.com Additionally, some thiazole derivatives have been shown to inhibit the NF-κB signaling pathway, which is involved in inflammatory responses. mdpi.com

A significant body of research has demonstrated that thiazole derivatives can influence fundamental cellular processes, including apoptosis and the cell cycle. mdpi.comresearchgate.net Several studies have reported the pro-apoptotic activity of thiazole compounds in various cancer cell lines. eurekaselect.comnih.gov

One study on thiazolyl hydrazone derivatives found that the most promising compound induced a DNA synthesis inhibition of 62.2% in C6 rat glioma cells and increased the population of early and late apoptotic cells to 18.3%. eurekaselect.com This compound also caused a disturbance in the mitochondrial membrane potential in 40.2% of C6 cells. eurekaselect.com Another investigation revealed that a specific thiazole derivative induced cell cycle arrest at the G1/S phase and significantly increased the percentage of early and late apoptotic cells in MCF-7 breast cancer cells. mdpi.com The mechanism of apoptosis induction by thiazole derivatives often involves the activation of caspases, such as caspase-3/7, and the release of cytochrome C from the mitochondria, indicating the involvement of the intrinsic apoptotic pathway. researchgate.net Short-term incubation with certain thiazole derivatives has been shown to induce apoptotic and necrotic changes in lymphoma cells, including fragmentation of the nucleus and destruction of the plasma membrane. researchgate.net

Biological Target Identification and Validation for Thiazole Scaffolds

The identification and validation of biological targets are crucial for understanding the mechanism of action of thiazole derivatives and for developing new therapeutic agents. The thiazole scaffold has been recognized for its ability to interact with a diverse range of biological targets. nih.govnih.gov

One important target is the c-Met kinase, a receptor tyrosine kinase that plays a role in tumor progression. nih.govtandfonline.com Thiazole and thiadiazole carboxamide derivatives have been designed as potential c-Met kinase inhibitors. nih.gov Another identified target is fascin, an F-actin bundling protein involved in cancer cell migration and invasion. acs.org Modifications of thiazole derivatives have led to the development of potent fascin inhibitors. acs.org

Adenosine receptors, particularly the A3 subtype, have also been identified as targets for thiazole and thiadiazole analogs, which act as antagonists. nih.gov Additionally, in the context of antimicrobial activity, enzymes involved in bacterial fatty acid biosynthesis, such as β-ketoacyl-acyl-carrier protein synthase III, have been proposed as potential targets for thiazole compounds. nih.gov For antifungal activity, 14-alpha demethylase has been identified as a potential target for certain thiazole derivatives. dergipark.org.tr

Structure-Activity Relationship (SAR) Investigations of Chiral Thiazole Derivatives

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. ptfarm.pl For chiral thiazole derivatives, SAR investigations have been instrumental in optimizing their potency and selectivity. nih.govnih.gov

The nature and position of substituents on the thiazole ring and its associated phenyl rings have a profound impact on the molecular interactions with biological targets. nih.govresearchgate.net

In a series of thiazole and thiadiazole derivatives targeting human adenosine A3 receptors, it was found that 4-methoxyphenyl and aliphatic acyl group substitutions significantly enhanced affinity and selectivity. nih.gov For instance, a 5-acetamido analogue of phenylthiazole displayed a Ki value of 18.3 nM at human adenosine A3 receptors. nih.gov

SAR studies on thiazole derivatives as antimicrobials have shown that substitutions at various positions influence their activity. For example, in a series of 4-(quinolin-3-yl)-1-(thiazol-2-yl)-amino-azetidin-2-ones, substitutions on both the quinoline and the phenyl group attached to the thiazole ring were explored. nih.gov It was observed that electron-donating or electron-withdrawing groups on the phenyl ring at the fourth position of the thiazole ring affected the antibacterial and antifungal activity. nih.gov

Furthermore, research on thiazole derivatives as inhibitors of cell migration revealed that modifications on the thiazole phenyl ring with halogen and trifluoromethyl substitutions led to analogs with strong antimigration activities. acs.org Specifically, a chlorine substitution at the meta position was found to be superior to one at the ortho position. acs.org Quantum chemical calculations have suggested that electron-donating substituents on the thiazole ring favor a direct ring-opening mechanism, while electron-withdrawing groups tend to lead to an indirect ring-opening process. researchgate.net

Interactive Data Table: SAR of Thiazole Derivatives

| Thiazole Derivative Class | Substitution | Effect on Activity | Reference |

| Phenylthiazole Analogues | 5-acetamido group | Enhanced affinity for human adenosine A3 receptors (Ki = 18.3 nM) | nih.gov |

| 4-(Quinolin-3-yl)-1-(thiazol-2-yl)-amino-azetidin-2-ones | Electron-donating/withdrawing groups on the thiazole's phenyl ring | Modulated antimicrobial activity | nih.gov |

| Thiazole Derivatives (Antimigration) | Chlorine at meta position of thiazole's phenyl ring | Superior antimigration activity compared to ortho substitution | acs.org |

| Thiazole Derivatives (Antimigration) | Methyl substitution on the 5-position of the thiazole ring | Varied effects on antimigration activity | acs.org |

| Thiazole Derivatives | Electron-donating substituents | Favors direct ring-opening | researchgate.net |

| Thiazole Derivatives | Electron-withdrawing substituents | Favors indirect ring-opening | researchgate.net |

Role of Phenyl and Ethanol (B145695) Moieties in Ligand-Target Binding

The phenyl and ethanol moieties are critical components that significantly influence the interaction of thiazole derivatives with their biological targets. The lipophilic nature of the phenyl group and the hydrogen-bonding capacity of the ethanol group play distinct and often synergistic roles in molecular recognition and binding affinity.

The phenyl group in thiazole derivatives frequently engages in hydrophobic and van der Waals interactions within the binding pockets of target proteins. The nature and position of substituents on the phenyl ring can dramatically alter the biological activity of the compound. For instance, structure-activity relationship (SAR) studies on various thiazole derivatives have demonstrated that the presence of electron-withdrawing or electron-donating groups on the phenyl ring can modulate the compound's potency and selectivity. ijper.org In some cases, the phenyl ring itself is essential for activity, likely due to favorable hydrophobic interactions with the target. nih.gov For example, in a series of 2-(N-mustard)-5-(2-pyrazolin-5-yl)-thiazoles, the substituted phenyl group at the third position of the 2-pyrazoline ring was identified as a key determinant of antibacterial and antifungal activities. mdpi.com

The interplay between the hydrophobic phenyl group and the hydrophilic ethanol moiety can lead to an amphiphilic character in the molecule. This dual nature can be advantageous for interacting with biological targets that have both hydrophobic and polar regions in their binding sites.

Table 1: Influence of Phenyl and Ethanol Moieties on Biological Activity of Thiazole Derivatives

| Moiety | Type of Interaction | Influence on Biological Activity |

|---|---|---|

| Phenyl | Hydrophobic, van der Waals | Essential for binding to hydrophobic pockets; substituents can modulate potency and selectivity. |

| Ethanol (Hydroxyl) | Hydrogen Bonding | Acts as a hydrogen bond donor and acceptor, enhancing binding affinity and specificity. |

Stereochemical Influences on Biological Response and Selectivity

Chirality plays a pivotal role in the biological activity of many drugs, as enantiomers of a chiral molecule can exhibit significantly different pharmacological and toxicological profiles. This is due to the stereospecific nature of biological macromolecules, such as enzymes and receptors, which are themselves chiral. The differential interaction between enantiomers and their biological targets can lead to variations in binding affinity, efficacy, and metabolism.

For thiazole derivatives containing a chiral center, such as in (1R)-2-phenyl-1-(1,3-thiazol-2-yl)ethanol, the spatial arrangement of the phenyl, thiazolyl, and hydroxyl groups around the chiral carbon is critical for its interaction with a biological target. One enantiomer may fit optimally into the binding site, leading to a potent biological response, while the other enantiomer may bind with lower affinity or not at all. In some instances, the less active enantiomer (distomer) may even contribute to undesirable side effects.

While direct comparative studies on the enantiomers of this compound are not extensively available in the reviewed literature, the principles of stereoselectivity in drug action are well-established. For example, in a study of thiazole and thiadiazole derivatives as adenosine A3 receptor antagonists, the stereochemistry of the molecules was found to be a key factor in their binding affinity and selectivity. nih.gov Molecular modeling studies often reveal that one enantiomer forms more stable and favorable interactions with the amino acid residues in the binding site of a target protein.

The synthesis of enantiomerically pure chiral compounds is a significant area of research in medicinal chemistry. The development of stereoselective synthetic methods allows for the preparation of individual enantiomers, which can then be evaluated for their distinct biological activities. This is crucial for the development of safer and more effective drugs. For instance, in the context of antifungal agents, where many thiazole derivatives have shown promise, the stereochemistry of the molecule can significantly impact its efficacy against different fungal strains. nih.gov

Table 2: General Principles of Stereochemical Influence on Biological Activity

| Stereochemical Aspect | Implication for Biological Response |

|---|---|

| Enantioselectivity of Binding | One enantiomer (eutomer) typically exhibits higher affinity and/or efficacy for the biological target than the other (distomer). |

| Differential Metabolism | Enantiomers can be metabolized at different rates by enzymes, leading to variations in their pharmacokinetic profiles. |

| Potential for Off-Target Effects | The distomer may interact with other biological targets, potentially leading to side effects or toxicity. |

| Receptor/Enzyme Specificity | The three-dimensional structure of the binding site dictates the stereochemical requirements for optimal ligand interaction. |

Theoretical and Computational Studies of 1r 2 Phenyl 1 1,3 Thiazol 2 Yl Ethanol and Analogous Thiazoles

Quantum Chemical Calculations (e.g., DFT) for Electronic and Structural Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are pivotal for elucidating the electronic and structural properties of thiazole (B1198619) derivatives. epu.edu.iqespublisher.com DFT methods are used to compute optimized molecular geometries, analyze frontier molecular orbitals (HOMO and LUMO), and determine various quantum chemical parameters that dictate the molecule's reactivity and stability. researchgate.netresearchgate.net

Studies on analogous thiazole structures reveal that the distribution of electron density is key to their properties. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are critical in predicting chemical reactivity and electronic transitions. espublisher.comresearchgate.net For many thiazole azo dyes, the HOMOs are typically spread over the donor moieties and the thiazole ring as π-bonding orbitals, while the LUMOs are influenced by the nature of acceptor groups. mdpi.com The energy gap between the HOMO and LUMO (Eg) is a crucial parameter indicating the molecule's kinetic stability and optical properties. espublisher.comnih.gov For instance, in a series of novel 1,5-benzodiazepin derivatives, the HOMO-LUMO gap was calculated to be in the range of 2.88 - 4.01 eV, suggesting good kinetic stability. espublisher.com

DFT calculations are also employed to determine structural parameters like bond lengths and angles, which are often in good agreement with experimental crystallographic data. mdpi.com Natural Bond Orbital (NBO) analysis can further reveal important information about intramolecular charge transfer and stabilizing interactions within the molecule. researchgate.net For example, in certain thiazole azo dyes, charge transfer from a methoxyphenyl ring towards the thiazole ring contributes significantly to the molecule's stability. mdpi.com These computational insights are invaluable for understanding the structure-property relationships in this class of compounds. nih.gov

| Compound Type | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (Eg) (eV) | Reference |

|---|---|---|---|---|---|

| 1,5-Benzodiazepin-2-thione Derivative | B3LYP/6-31G | - | - | ~3.88 | espublisher.com |

| Substituted 1,5-Benzodiazepin-2-thione Derivatives | B3LYP/6-31G | - | - | 2.88 - 4.01 | espublisher.com |

| Polythiophene with Benzothiazole (P1) | DFT | - | - | 0.621 | nih.gov |

| Polythiophene with Benzothiazole (P2) | DFT | - | - | 0.239 | nih.gov |

Molecular Docking and Molecular Dynamics Simulations for Ligand-Receptor Interactions

Molecular docking and molecular dynamics (MD) simulations are indispensable computational techniques for studying how thiazole derivatives interact with biological targets, such as proteins and enzymes. nih.govresearchgate.net These methods predict the binding poses, affinities, and stability of ligand-receptor complexes, providing a molecular basis for observed biological activity and guiding the design of new therapeutic agents. semanticscholar.orgnih.gov

Molecular docking studies have been widely applied to various thiazole analogs to explore their potential as inhibitors or agonists. For example, docking simulations of phenylthiazole acids into the active site of peroxisome proliferator-activated receptor gamma (PPARγ) revealed stable interactions with key amino acid residues, consistent with their in vitro agonistic activity. nih.gov Similarly, docking of thiazole-based hydrazones into the epidermal growth factor receptor (EGFR) has helped to rationalize their anticancer effects. nih.gov The binding affinity, often expressed as a docking score in kcal/mol, helps in ranking potential drug candidates. mdpi.com

MD simulations complement docking studies by providing insights into the dynamic behavior and stability of the ligand-protein complex over time. nih.govnih.gov These simulations can confirm the stability of binding modes predicted by docking and reveal the importance of specific interactions, such as hydrogen bonds and hydrophobic contacts, in maintaining the complex. nih.govresearchgate.net For instance, MD simulations have been used to validate the docked pose of thiazole derivatives as potential inhibitors of the LasR protein in Pseudomonas aeruginosa, highlighting the role of hydrogen bonding in complex stability. nih.gov Analysis of parameters like root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) during the simulation provides information on the conformational stability of the complex. researchgate.net

| Thiazole Derivative Class | Protein Target | Key Interacting Residues | Predicted Binding Energy (kcal/mol) | Reference |

|---|---|---|---|---|

| Phenylthiazole acids | PPARγ | Not Specified | - | nih.gov |

| Thiazole-based Hydrazones | EGFR | Not Specified | - | nih.gov |

| Azo-thiazole derivatives | 1KZN (PDB ID) | Not Specified | - | nih.gov |

| 2-Hydrazinyl-4-phenyl-1,3-thiazoles | Fungal Lanosterol C14α-demethylase | Tyr118, Leu121, Phe233, Leu376, Thr122 | - | mdpi.com |

| Terephthalohydrazide Chitosan-derived Thiazoles | 1JIJ (PDB ID) | Asp40, Thr75 | -6.21 to -7.85 | mdpi.com |

Prediction of Stereochemical Outcomes and Reaction Pathways in Asymmetric Synthesis

Computational chemistry plays a crucial role in understanding and predicting the stereochemical outcomes of asymmetric syntheses, which are essential for producing enantiomerically pure compounds like (1R)-2-phenyl-1-(1,3-thiazol-2-yl)ethanol. By modeling the transition states of catalytic reactions, researchers can predict which stereoisomer will be formed preferentially.

The efficacy of an asymmetric catalytic process is determined by the relative energies of the possible transition states (TS), which are governed by non-covalent interactions between the catalyst, substrates, and reagents. nih.gov Computational models can be developed to predict enantioselectivity by analyzing these interactions. For instance, in the synthesis of chiral amines, comprehensive models can first determine the E or Z geometry of the transition state, which is then used to predict the final product's stereochemistry. nih.gov

For the synthesis of chiral alcohols, such as the target compound, predicting the outcome of reactions like the asymmetric reduction of a corresponding ketone or the addition of a nucleophile to an aldehyde is critical. Models based on Cram's rule and further refined by computational analysis can predict the absolute configuration of the newly formed stereocenter. researchgate.net The development of quantitative structure-activity relationship (QSAR) models can also aid in predicting the enantiomeric excess (% ee) for a given reaction. These predictive workflows are invaluable for catalyst design and reaction optimization, reducing the need for extensive experimental screening and accelerating the development of efficient synthetic routes to chiral molecules. nih.gov

Advanced Spectroscopic and Analytical Methodologies for Compound Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of organic compounds. For (1R)-2-phenyl-1-(1,3-thiazol-2-yl)ethanol, both ¹H and ¹³C NMR spectroscopy provide critical information regarding the connectivity of atoms and the chemical environment of each nucleus.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit characteristic signals for each type of proton present in the molecule. The aromatic protons of the phenyl and thiazole (B1198619) rings would appear in the downfield region, typically between 7.0 and 8.0 ppm. The methine proton (CH-OH) adjacent to the chiral center is expected to show a distinct chemical shift and coupling pattern, influenced by the neighboring methylene (B1212753) and hydroxyl protons. The methylene protons (CH₂) of the ethyl group would likely appear as a multiplet due to diastereotopicity, a consequence of the adjacent chiral center. The hydroxyl proton (OH) signal can vary in its chemical shift and may appear as a broad singlet, which can be confirmed by D₂O exchange.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would give a distinct signal. The carbon atoms of the phenyl and thiazole rings would resonate in the aromatic region (typically 120-170 ppm). The chiral methine carbon (CH-OH) and the methylene carbon (CH₂) would have characteristic chemical shifts in the aliphatic region. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to establish the connectivity between protons and carbons, further confirming the structural assignment.

Mass Spectrometry Techniques for Molecular Structure Confirmation and Purity Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation patterns.

For this compound (C₁₁H₁₁NOS), the calculated monoisotopic mass is 205.0561 g/mol . nih.gov High-resolution mass spectrometry (HRMS) would be employed to confirm this exact mass, which in turn verifies the elemental formula.

The electron ionization (EI) mass spectrum would likely show a molecular ion peak ([M]⁺) at m/z 205. Subsequent fragmentation could involve the loss of a water molecule, the cleavage of the C-C bond between the chiral center and the methylene group, and fragmentation of the thiazole and phenyl rings. The resulting fragment ions would provide further evidence for the proposed structure. Techniques like electrospray ionization (ESI) or chemical ionization (CI) can be used as softer ionization methods to preserve the molecular ion.

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, including the absolute configuration of chiral centers. To confirm the (1R) stereochemistry of 2-phenyl-1-(1,3-thiazol-2-yl)ethanol, a single crystal of the enantiomerically pure compound would be required.

The process involves diffracting X-rays off the crystal lattice and analyzing the resulting diffraction pattern. This analysis provides the precise coordinates of each atom in the unit cell, bond lengths, and bond angles. For chiral molecules, anomalous dispersion techniques are used to unambiguously determine the absolute configuration, confirming the 'R' or 'S' assignment at the stereocenter. While crystal structure data for the specific title compound is not publicly available, studies on similar heterocyclic compounds demonstrate the utility of this technique in stereochemical assignment. For instance, the crystal structure of 1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanol has been determined, showcasing the arrangement of the phenyl and azole rings. nih.gov

Chromatographic Methods for Purity Assessment and Enantiomeric Excess Determination (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a crucial technique for both assessing the chemical purity of a compound and for determining its enantiomeric excess (e.e.).

Purity Assessment: Reversed-phase HPLC (RP-HPLC) is commonly used to determine the purity of organic compounds. A sample of this compound would be dissolved in a suitable solvent and injected into an HPLC system equipped with a C18 column. A gradient elution with a mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would separate the target compound from any impurities. The purity is then determined by comparing the peak area of the main compound to the total area of all peaks in the chromatogram.

Enantiomeric Excess Determination: To determine the enantiomeric purity of this compound, chiral HPLC is employed. This technique utilizes a chiral stationary phase (CSP) that can differentiate between the two enantiomers. The choice of the CSP and the mobile phase is critical for achieving separation. Polysaccharide-based chiral columns are often effective for the separation of a wide range of chiral compounds. The sample is injected onto the chiral column, and the two enantiomers will have different retention times, resulting in two separate peaks in the chromatogram. The enantiomeric excess can be calculated from the relative areas of the two peaks. While a specific HPLC method for this compound is not documented, methods for similar chiral alcohols are well-established.

Future Perspectives and Emerging Research Avenues for 1r 2 Phenyl 1 1,3 Thiazol 2 Yl Ethanol

Development of Next-Generation Synthetic Methodologies

The synthesis of chiral thiazole-containing molecules like (1R)-2-phenyl-1-(1,3-thiazol-2-yl)ethanol is poised for significant evolution. While classical approaches such as the Hantzsch synthesis remain foundational, future research will increasingly focus on developing more efficient, stereoselective, and environmentally benign methods. mdpi.combepls.com

Emerging strategies are moving away from harsh reagents and lengthy reaction times towards greener and more sophisticated protocols. bepls.comufms.br Key areas of development include:

Asymmetric Catalysis : The use of chiral metal catalysts and organocatalysts to directly produce the desired (1R) enantiomer with high purity, minimizing the need for chiral resolution steps. researchgate.netrsc.org

Multi-Component Reactions (MCRs) : Designing one-pot syntheses that combine three or more starting materials to construct the target molecule, which improves efficiency and reduces waste. bepls.com

Flow Chemistry : Implementing continuous flow reactors for safer, more scalable, and highly controlled synthesis, offering advantages over traditional batch processing.

Biocatalysis : Employing enzymes to catalyze key steps in the synthesis, offering unparalleled stereoselectivity under mild, environmentally friendly conditions.

Eco-Friendly Approaches : Increased use of green solvents like water or PEG-400, microwave-assisted synthesis, and ultrasonic irradiation to reduce energy consumption and avoid hazardous organic solvents. bepls.commdpi.com

These next-generation methodologies aim to make the synthesis of enantiomerically pure thiazole (B1198619) alcohols more sustainable, cost-effective, and scalable for potential pharmaceutical and industrial applications.

Table 1: Comparison of Synthetic Methodologies for Thiazole Derivatives

| Methodology | Description | Key Advantages | Future Direction for this compound |

|---|---|---|---|

| Hantzsch Synthesis | Condensation of α-haloketones with thioamides. mdpi.com | Well-established, versatile for various functional groups. | Optimization using green catalysts and solvents. |

| Asymmetric Organocatalysis | Use of small chiral organic molecules to induce enantioselectivity. rsc.org | Metal-free, lower toxicity, high stereocontrol. | Direct synthesis of the (1R) enantiomer with high enantiomeric excess. |

| Microwave-Assisted Synthesis | Application of microwave irradiation to accelerate reactions. bepls.com | Rapid reaction times, higher yields, improved purity. | Development of rapid and efficient protocols for library synthesis. |

| Catalyst-Free Synthesis | Reactions conducted in green solvents like water or PEG-400 without a catalyst. bepls.com | Environmentally benign, simple procedure, cost-effective. | Exploring catalyst-free routes for key bond-forming steps. |

| Ultrasonic Irradiation | Use of ultrasound to promote chemical reactions. ufms.brmdpi.com | Energy efficiency, mild conditions, high yields. | Integration into green synthesis protocols for improved efficiency. |

Exploration of Novel Biological Targets for Thiazole Frameworks

The thiazole moiety is a recognized "privileged structure" in medicinal chemistry, appearing in compounds with a wide spectrum of pharmacological activities. nih.govdergipark.org.tr Thiazole derivatives have been investigated for their potential as anticancer, antifungal, antibacterial, anti-inflammatory, and antiviral agents. researchgate.netnih.govmdpi.com Future research on this compound and its analogues will likely expand beyond established targets to uncover novel therapeutic opportunities.

Current research has identified several molecular targets for thiazole-containing compounds, including:

Tubulin Polymerization : Inhibition of microtubule formation, a key target in cancer therapy. nih.govnih.gov

Kinases : Targeting enzymes like PI3K and mTOR, which are crucial in cell signaling pathways dysregulated in cancer. nih.govresearchgate.net

Apoptosis Regulators : Modulating proteins in the Bcl-2 family to induce programmed cell death in cancer cells. researchgate.net

Fungal Enzymes : Inhibiting key enzymes like lanosterol C14α-demethylase in pathogenic fungi. mdpi.com

Emerging research avenues will focus on leveraging the unique three-dimensional structure of this compound to achieve high selectivity and potency against new and challenging biological targets. The specific stereochemistry of the molecule is critical for precise interactions with chiral biological macromolecules. Potential new areas of exploration include neurodegenerative diseases, metabolic disorders, and drug-resistant infectious diseases.

Table 2: Investigated and Potential Biological Targets for Thiazole-Based Compounds

| Target Class | Specific Example(s) | Therapeutic Area | Reference |

|---|---|---|---|

| Cytoskeletal Proteins | Tubulin | Anticancer | nih.govfrontiersin.org |

| Protein Kinases | PI3K, mTOR, Receptor Tyrosine Kinases | Anticancer | nih.govresearchgate.net |

| Apoptosis Proteins | Bcl-2 Family | Anticancer | researchgate.net |

| Bacterial Proteins | Various enzymes and structural proteins | Antibacterial | mdpi.com |

| Fungal Enzymes | Lanosterol C14α-demethylase | Antifungal | mdpi.com |

| Viral Proteins | H5N1 viral components | Antiviral | nih.gov |

| Inflammatory Pathways | Cyclooxygenase (COX) | Anti-inflammatory | dergipark.org.tr |

Integration of Advanced Computational and Experimental Approaches in Molecular Design

The design of new therapeutic agents based on the this compound scaffold is increasingly driven by a synergy between computational and experimental techniques. nih.gov This integrated approach accelerates the drug discovery process by allowing for the virtual design and screening of molecules before their costly and time-consuming synthesis. researchgate.net

Computational methods play a crucial role at multiple stages:

Molecular Docking : Predicting the binding affinity and orientation of designed molecules within the active site of a biological target. mdpi.comnih.gov This helps prioritize which derivatives to synthesize.

Molecular Dynamics (MD) Simulations : Simulating the dynamic behavior of the ligand-protein complex over time to assess its stability and conformational changes. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) : Developing models that correlate chemical structure with biological activity to predict the potency of new compounds.

In Silico ADMET Prediction : Forecasting the absorption, distribution, metabolism, excretion, and toxicity properties of virtual compounds to identify candidates with favorable drug-like properties. researchgate.net

These computational insights guide the rational design of new analogues, which are then synthesized and evaluated experimentally. The biological data from these experiments are then used to refine the computational models, creating a powerful feedback loop that optimizes the discovery pipeline.

Table 3: Synergy of Computational and Experimental Methods in Drug Design

| Method | Role in Molecular Design | Example Application for Thiazole Derivatives |

|---|---|---|

| Molecular Docking | Predicts binding modes and affinities to prioritize compounds. | Identifying derivatives with improved binding to tubulin's colchicine site. frontiersin.org |

| Molecular Dynamics | Assesses the stability of ligand-target interactions. | Analyzing conformational changes induced by a thiazole inhibitor in Bcl-2. researchgate.net |

| DFT Studies | Investigates electronic structure and reactivity. | Revealing the configuration of molecular orbitals (HOMO/LUMO) to understand charge transfer. nih.gov |

| In Vitro Bioassays | Measures biological activity against cell lines or enzymes. | Testing antiproliferative activity against cancer cell lines like MCF-7 and A549. nih.gov |

| X-ray Crystallography | Determines the precise 3D structure of ligand-protein complexes. | Confirming the binding mode predicted by docking studies. |

Expanding Catalytic Applications in Complex Asymmetric Synthesis

Beyond its potential biological activities, the chiral structure of this compound makes it an attractive candidate for applications in asymmetric catalysis. Chiral alcohols are frequently used as precursors to chiral ligands or as organocatalysts themselves. The presence of nitrogen and sulfur atoms in the thiazole ring provides potential coordination sites for metal catalysts, while the hydroxyl group offers a handle for further functionalization.

Future research in this area could explore several avenues:

Development of Chiral Ligands : Modification of the hydroxyl group to create novel N,O-ligands. These ligands could be complexed with transition metals (e.g., iridium, rhodium, palladium) to catalyze a range of asymmetric reactions, such as hydrogenation, C-C bond formation, and annulations. mdpi.comnih.gov

Organocatalysis : Use of the compound or its derivatives as a chiral organocatalyst, leveraging hydrogen bonding and other non-covalent interactions to control the stereochemical outcome of reactions.

Dual Catalysis Systems : Integrating the thiazole-based catalyst into dual catalytic systems, where it works in concert with a metal catalyst or a photocatalyst to enable novel chemical transformations. researchgate.net

The development of new catalysts derived from this scaffold could provide efficient and highly selective methods for synthesizing other complex chiral molecules, further highlighting the versatility of the thiazole framework in modern organic chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.